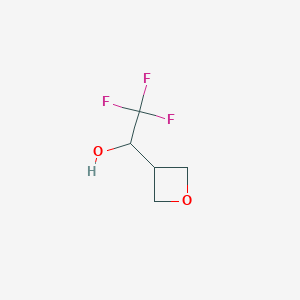

2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol

CAS No.:

Cat. No.: VC18089274

Molecular Formula: C5H7F3O2

Molecular Weight: 156.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7F3O2 |

|---|---|

| Molecular Weight | 156.10 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-(oxetan-3-yl)ethanol |

| Standard InChI | InChI=1S/C5H7F3O2/c6-5(7,8)4(9)3-1-10-2-3/h3-4,9H,1-2H2 |

| Standard InChI Key | LQMCDIRERPVZRH-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CO1)C(C(F)(F)F)O |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol (CHFO) features a trifluoromethyl (-CF) group attached to a carbon atom that is also bonded to an oxetane ring, a four-membered cyclic ether. The oxetane ring contributes to conformational rigidity, while the -CF group enhances electron-withdrawing effects, influencing both reactivity and metabolic stability. The molecular weight of 156.10 g/mol and calculated partition coefficient (LogP) of ~1.2 suggest moderate lipophilicity, balancing solubility and membrane permeability.

Table 1: Key Molecular Properties of 2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 156.10 g/mol |

| IUPAC Name | 2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol |

| LogP (Calculated) | 1.2 |

| Hydrogen Bond Donors | 1 (Hydroxyl group) |

| Hydrogen Bond Acceptors | 3 (Two ether oxygens, one hydroxyl oxygen) |

Comparative Structural Analysis

The compound’s uniqueness arises from the synergistic effects of its functional groups. For instance, 1,1,1-trifluoroethanol lacks the oxetane ring, resulting in reduced steric hindrance and different metabolic pathways. Conversely, 2-(trifluoromethyl)oxetan-3-ylmethanol shares the oxetane moiety but replaces the ethanol group with methanol, altering hydrogen-bonding capacity. Such structural nuances underscore the importance of precise functional group placement in modulating biological activity .

Synthesis and Reactivity

Synthetic Pathways

While explicit synthesis protocols for 2,2,2-trifluoro-1-(oxetan-3-yl)ethanol remain scarce, analogous compounds provide methodological clues. For example, (R)-2,2,2-trifluoro-1-(oxetan-3-yl)ethan-1-amine is synthesized via nucleophilic substitution reactions between oxetane derivatives and trifluoroethylamine precursors. Similarly, DBU-accelerated fluorination methods, as reported for 18F-labelled trifluoroacetamides, could be adapted for introducing the -CF group . Key challenges include controlling regioselectivity and minimizing side reactions due to the oxetane’s strain.

Reactivity Profile

The -CF group’s strong electron-withdrawing nature polarizes adjacent bonds, enhancing susceptibility to nucleophilic attack. For instance, the hydroxyl group may participate in esterification or etherification reactions, while the oxetane ring can undergo ring-opening polymerization under acidic conditions. Such reactivity is leveraged in medicinal chemistry to create prodrugs or covalent inhibitors, though stability under physiological conditions requires careful optimization .

Physicochemical and Pharmacokinetic Properties

Metabolic Stability

Fluorinated compounds generally exhibit resistance to oxidative metabolism due to the strength of C-F bonds. In vitro studies on analogs like CPI-1205 (a PRC2 inhibitor) demonstrate low intrinsic clearance (Cl < 10 μL/min/mg) and minimal CYP450 inhibition, reducing drug-drug interaction risks . These properties are critical for maintaining therapeutic efficacy and safety in vivo.

Table 2: Pharmacokinetic Parameters of Analogous Compounds

| Compound | Cl (μL/min/mg) | CYP Inhibition (%) | Oral Bioavailability (%) |

|---|---|---|---|

| CPI-1205 | 8.2 | <20 | 92 |

| Analog 12 | 4.45 | <15 | 92 |

| Analog 13 | 2.16 | <10 | 100 |

Research Findings and Preclinical Data

In Vivo Efficacy

In murine xenograft models, analogs like 13 achieved tumor growth inhibition rates exceeding 70% at doses of 160 mg/kg BID, correlating with reduced H3K27me3 levels in tumor tissues . Plasma and tumor concentrations of 10–22 μM were maintained, underscoring favorable pharmacokinetics . These findings suggest that fluorinated-oxetane compounds could be viable candidates for oncology therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume